molecular formula C15H12FNO2 B1468316 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile CAS No. 1242152-56-2

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

Cat. No. B1468316
CAS RN: 1242152-56-2
M. Wt: 257.26 g/mol
InChI Key: PLZYGXRMUHARPA-UHFFFAOYSA-N
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Description

The compound “4-(4’-Methoxybenzyloxy)phenylboronic acid” is a highly intricate compound in the field of biomedicine . It has applications in pioneering pharmaceuticals aiming at combating diverse ailments like cancer, diabetes, and inflammation . This compound showcases its prowess as a boronic acid derivative, unveiling remarkable pharmacological attributes .


Synthesis Analysis

In a study, it was found that “2-(4-Methoxybenzyloxy)-4-methylquinoline” reacts with methyl triflate in the presence of alcohols to generate a neutral organic salt that transfers the para-methoxybenzyl (PMB) protecting group onto alcohols in high yield and under mild conditions .


Molecular Structure Analysis

The molecular formula of “4-(4’-Methoxybenzyloxy)phenylboronic acid” is C14H15BO4 . Its average mass is 258.078 Da and its monoisotopic mass is 258.106354 Da .


Chemical Reactions Analysis

In the Algar–Flynn–Oyamada reaction mechanism, an intramolecular cyclization of epoxide may occur at either the β- or α-atom, resulting in the eventual formation of the flavonol 4 (route A) or the aurone 6 (route B), respectively .


Physical And Chemical Properties Analysis

The compound “4-(4’-Methoxybenzyloxy)phenylboronic acid” appears as a white to tan solid . Its melting point is between 174-178ºC .

Safety and Hazards

The safety data sheet for “4-Methoxybenzyl alcohol” indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is also harmful to aquatic life .

Future Directions

While specific future directions for “4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile” are not available, the related compound “4-(4’-Methoxybenzyloxy)phenylboronic acid” is being explored for its potential applications in the field of biomedicine .

properties

IUPAC Name

2-fluoro-4-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-18-13-5-2-11(3-6-13)10-19-14-7-4-12(9-17)15(16)8-14/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZYGXRMUHARPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxybenzyl chloride (5.0 g) and potassium carbonate (8.3 g) were added to an acetone (0.5 L) solution of 2-fluoro-4-hydroxybenzonitrile (4.1 g), and stirred with heating under reflux for 15 hours. After cooled to room temperature, the reaction solution was evaporated under reduced pressure, water (50 mL) was added to the residue, extracted with ethyl acetate, dried with sodium sulfate and concentrated under reduced pressure. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to give the title compound as a white solid (7.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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